(5-bromofuran-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that features a brominated furan ring and a dimethylated pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the reaction of 5-bromo-2-furaldehyde with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Furanones
Reduction: 5-Hydroxy-2-furyl(3,5-dimethyl-1H-pyrazol-1-yl)methanone
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated furan and dimethylated pyrazole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-BROMO-2-FURYL)METHYLENE-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar in structure but contains a pyrimidine ring instead of a pyrazole ring.
5-BROMO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE: Contains a pyridine ring instead of a furan ring.
Uniqueness
(5-BROMO-2-FURYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is unique due to the combination of its brominated furan and dimethylated pyrazole rings. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-5-7(2)13(12-6)10(14)8-3-4-9(11)15-8/h3-5H,1-2H3 |
InChI Key |
ZTNBSWJPTIRKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
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